3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid
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Overview
Description
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid is a complex organic compound with the molecular formula C13H18N4O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diformylbenzoic acid with glycine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The aminoacetyl groups can form hydrogen bonds with proteins, potentially inhibiting their function. This compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar in structure but lacks the aminoacetyl groups.
3,5-Diaminobenzoic acid: Contains amino groups but differs in the positioning and type of substituents.
Uniqueness
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid is unique due to the presence of two aminoacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
819883-46-0 |
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Molecular Formula |
C13H18N4O4 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
3,5-bis[[(2-aminoacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H18N4O4/c14-4-11(18)16-6-8-1-9(7-17-12(19)5-15)3-10(2-8)13(20)21/h1-3H,4-7,14-15H2,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
OTXJDUHIZQIQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CNC(=O)CN)C(=O)O)CNC(=O)CN |
Origin of Product |
United States |
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